6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine
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Overview
Description
6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 2-chloro-6-fluorophenyl Group: This step involves the reaction of the piperazine derivative with 2-chloro-6-fluorobenzyl chloride under basic conditions.
Formation of the Purine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis may be employed to scale up production .
Chemical Reactions Analysis
Types of Reactions
6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which also contain piperazine rings.
Purine Derivatives: Compounds like caffeine and theobromine, which contain purine ring systems.
Uniqueness
6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-9-ethyl-9H-purine is unique due to its specific substitution pattern and the combination of piperazine and purine rings, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C18H20ClFN6 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
6-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-9-ethylpurine |
InChI |
InChI=1S/C18H20ClFN6/c1-2-25-12-23-16-17(25)21-11-22-18(16)26-8-6-24(7-9-26)10-13-14(19)4-3-5-15(13)20/h3-5,11-12H,2,6-10H2,1H3 |
InChI Key |
LJJSYNPBLHLRKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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